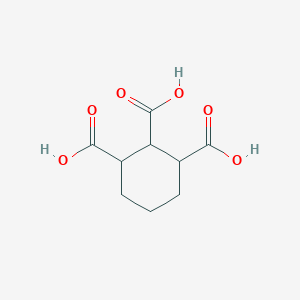

Cyclohexane-1,2,3-tricarboxylic acid

Description

Contextualization within Cyclohexanepolycarboxylic Acid Chemistry

Cyclohexanepolycarboxylic acids are alicyclic compounds that have garnered significant attention due to their utility as building blocks, or 'tectons', in crystal engineering and materials science. Unlike their rigid aromatic counterparts (e.g., benzenetricarboxylic acids), the cyclohexane-based ligands possess a flexible, non-planar backbone. This conformational freedom allows for the construction of diverse and complex three-dimensional structures.

Significance in Contemporary Chemical Science

The importance of Cyclohexane-1,2,3-tricarboxylic acid in modern chemistry lies in its potential as a versatile molecular component. Its multiple carboxylic acid groups can be deprotonated to act as multidentate ligands for metal ions, while their hydrogen-bonding capabilities are central to its role in forming non-covalent assemblies. Furthermore, the inherent stereochemistry of the molecule makes it a relevant subject in the field of stereoselective synthesis.

The construction of ordered molecular architectures through non-covalent interactions, known as supramolecular assembly, is a cornerstone of materials science and nanotechnology. Carboxylic acids are exemplary functional groups for this purpose due to their strong and directional hydrogen-bonding capabilities. This compound, with its three carboxyl groups, is well-suited to form extensive hydrogen-bonded networks.

While specific studies on the 1,2,3-isomer are less common, the behavior of the related cis,cis-cyclohexane-1,3,5-tricarboxylic acid (CTA) provides significant insight. CTA has been shown to co-crystallize with various organic bases to form a variety of supramolecular motifs, including zigzag tapes and complex pseudo-hexagonal grids. rsc.org In these structures, strong O-H···O and weaker C-H···O hydrogen bonds dictate the final architecture. rsc.org By analogy, the vicinal arrangement of the carboxyl groups in this compound is expected to produce unique hydrogen-bonding patterns, potentially leading to novel supramolecular helices or pleated sheets, driven by both inter- and intramolecular interactions. The ability of such molecules to selectively bind with other compounds is also a key aspect of supramolecular chemistry. For example, a synthetic receptor has been shown to exhibit selectivity for the cis isomer of cyclohexane-1,3,5-tricarboxylic acid over its trans epimer, a selectivity driven by the precise geometric match and the formation of six intermolecular hydrogen bonds. acs.org

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. Aliphatic polycarboxylate ligands are of growing interest because their flexibility can lead to novel network topologies not achievable with rigid aromatic linkers. nih.gov

This compound is a prime candidate for a flexible, multidentate ligand. Upon deprotonation, its three carboxylate groups can coordinate to one or more metal centers, bridging them to form one-, two-, or three-dimensional networks. Research on related ligands demonstrates this potential clearly. For example, cyclohexane-1,3,5-tricarboxylic acid and cyclohexane-1,4-dicarboxylic acid have been successfully used to synthesize MOFs with copper ions. acs.org These structures range from porous 3D networks to layered grids and ladders, depending on the specific stereochemistry (cis or trans) of the ligand used. acs.org Similarly, the 1,3,5-isomer has been combined with other organic ligands to create complex 3D frameworks with cobalt and copper. tandfonline.com The resulting materials exhibit properties such as microporosity and thermal stability. tandfonline.com The use of this compound as a ligand would introduce a different geometric constraint, likely resulting in new MOF structures with unique topologies and potential applications in areas such as gas storage or catalysis.

Interactive Table: Examples of MOFs from Cyclohexanepolycarboxylate Ligands

| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| cyclohexane-1,3,5-tricarboxylic acid | Cu(II), Co(II) | 2D layered structure and 3D porous framework | tandfonline.com |

| trans-1,4-cyclohexanedicarboxylic acid | Cu(II) | 3D porous network with 4x4 grids | acs.org |

| cis-1,4-cyclohexanedicarboxylic acid | Cu(II) | 2D two-legged ladder structure | acs.org |

| cyclohexane-1,3,5-tricarboxylic acid | Cu(II) | 2D layered network | acs.org |

The synthesis and use of molecules with well-defined three-dimensional structures are central to modern organic chemistry. This compound is a chiral molecule with multiple stereocenters, making its synthesis a challenge in stereochemical control. The relative orientations of the three carboxyl groups (axial or equatorial on the cyclohexane (B81311) chair conformer) give rise to a number of stereoisomers (cis/trans isomers).

The synthesis of these compounds often involves the catalytic hydrogenation of the corresponding aromatic precursor. For instance, 1,2,4-cyclohexanetricarboxylic acid is prepared by the hydrogenation of trimellitic acid. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome, often favoring the formation of the all-cis isomer. google.com A similar strategy would be employed for this compound, starting from hemimellitic acid. Achieving stereoselective synthesis to isolate a single, pure stereoisomer is a significant goal, as each isomer will have different physical properties and will behave differently in the construction of supramolecular assemblies and MOFs. libretexts.org The ability to synthesize a specific stereoisomer of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Interactive Table: Synthetic Approaches to Cyclohexanetricarboxylic Acid Isomers

| Target Compound | Precursor | Catalyst/Method | Key Outcome | Reference |

|---|---|---|---|---|

| 1,2,4-Cyclohexanetricarboxylic acid | Trimellitic acid | Rhodium on high-surface-area carbon | Efficiently produces mostly the cis,cis,cis-isomer | google.com |

| 1,3,5-Cyclohexanetricarboxylic acid | Trimesic acid | Rhodium on alumina | Near-quantitative yield, mostly cis,cis-isomer | guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

141805-83-6 |

|---|---|

Molecular Formula |

C9H12O6 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

cyclohexane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C9H12O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |

InChI Key |

JEBXNNPMFYXVHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C(C1)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Investigations

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

Spectroscopic methods are indispensable for distinguishing between the various stereoisomers of Cyclohexane-1,2,3-tricarboxylic acid and for verifying the purity of synthesized samples. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide a wealth of structural information.

¹H NMR: The chemical shifts, coupling constants, and multiplicities of the proton signals are highly sensitive to the stereochemical environment. For instance, the relative orientation (cis/trans) of the carboxylic acid groups influences the magnetic environment of the cyclohexane (B81311) ring protons, leading to distinct spectral patterns for each isomer. The acidic protons of the carboxyl groups typically appear as a broad singlet at a downfield chemical shift, often around 12 δ, though its exact position can be dependent on solvent and concentration due to hydrogen bonding. pressbooks.pub

¹³C NMR: The number of unique signals in a ¹³C NMR spectrum can indicate the symmetry of the molecule. Carboxyl carbons in saturated aliphatic acids typically resonate in the 165 to 185 δ range. pressbooks.pub The precise chemical shifts of the ring carbons and the carboxyl carbons can help differentiate between isomers.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of the carboxylic acid functional groups.

A characteristic very broad absorption is observed in the 2500 to 3300 cm⁻¹ region, which is indicative of the O-H bond stretching in a hydrogen-bonded carboxylic acid dimer. pressbooks.pub

A strong C=O bond stretching absorption appears between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid exists as a hydrogen-bonded dimer (around 1710 cm⁻¹) or a free monomer (around 1760 cm⁻¹). pressbooks.pub

The fingerprint region of the spectrum, with its complex C-H and C-C vibrations, provides a unique pattern for each specific isomer, aiding in its identification. docbrown.info

The following table summarizes typical spectroscopic data for carboxylic acids, which are applicable for the analysis of this compound.

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift |

| Infrared (IR) | O-H stretch (in COOH) | 2500–3300 cm⁻¹ (very broad) |

| C=O stretch (in COOH) | 1710–1760 cm⁻¹ (strong) | |

| ¹H NMR | COOH proton | ~12 δ (broad singlet) |

| ¹³C NMR | COOH carbon | 165–185 δ |

X-ray Crystallography of this compound and its Isomers

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique yields exact bond lengths, bond angles, and torsional angles, allowing for unambiguous conformational and configurational assignment.

The cyclohexane ring is not planar and preferentially adopts puckered conformations to relieve angle and torsional strain. libretexts.org The most stable and common conformation is the chair conformation , which is free of both angle and eclipsing strain. masterorganicchemistry.com X-ray diffraction studies on cyclohexane derivatives, including various dicarboxylic and tricarboxylic acids, consistently reveal the adoption of a chair conformation in the crystal lattice. rsc.org

In the chair conformation, substituents on the ring can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions. msu.edu The relative orientation of the three carboxylic acid groups in this compound (e.g., diaxial, diequatorial, or axial-equatorial combinations) is determined by the specific stereoisomer and is precisely mapped by crystallographic analysis. Generally, bulky substituents prefer the more sterically favorable equatorial position. msu.edu However, the final conformation is also influenced by the intricate network of intermolecular interactions within the crystal.

The crystal packing of this compound is dominated by strong intermolecular interactions, primarily hydrogen bonds. rsc.org The carboxylic acid groups are excellent hydrogen bond donors (O-H) and acceptors (C=O), leading to the formation of robust and predictable supramolecular structures. mdpi.com

Stereoisomerism and Configurational Analysis (e.g., cis/trans isomers)

This compound has three stereocenters (at carbons C1, C2, and C3), giving rise to multiple possible stereoisomers. The relative orientation of the carboxylic acid groups with respect to the plane of the cyclohexane ring defines them as cis (on the same side) or trans (on opposite sides). stackexchange.com

The relationships between substituents on a cyclohexane ring can be described as follows:

1,2-disubstituted: Axial-equatorial groups are cis, while diaxial and diequatorial groups are trans. stackexchange.comyoutube.com

1,3-disubstituted: Diaxial and diequatorial groups are cis, while axial-equatorial groups are trans. stackexchange.com

For this compound, different combinations of these relationships exist, leading to several diastereomers. For example, the all-cis isomer (cis,cis-1,2,3-) would have a different spatial arrangement and symmetry compared to a cis,trans isomer. Some of these isomers may be chiral and exist as a pair of enantiomers, while others may be achiral meso compounds. libretexts.org The separation and identification of these individual stereoisomers are significant challenges, often addressed by fractional crystallization or chiral chromatography, with the resulting configurations confirmed by techniques like X-ray crystallography and NMR. nih.gov The specific stereochemistry profoundly impacts the molecule's ability to engage in selective binding and form complex crystal structures. acs.orgresearchgate.net

Supramolecular Chemistry of Cyclohexane 1,2,3 Tricarboxylic Acid

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are the primary driving force in the self-assembly of cyclohexane (B81311) tricarboxylic acids, leading to the formation of predictable and robust supramolecular motifs.

Carboxylic Acid Dimer Synthons

The most fundamental and predictable interaction between carboxylic acid groups is the formation of a cyclic dimer synthon. In the solid state, the carboxylic acid groups of cyclohexane tricarboxylic acid molecules readily form hydrogen-bonded dimer motifs with adjacent molecules. This interaction is characterized by a specific ring pattern known as the R²₂(8) motif, where two molecules are linked by a pair of O–H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net In the crystal structure of pure cis,cis-1,3,5-cyclohexanetricarboxylic acid, for instance, five of the six carboxylic acid groups in the asymmetric unit participate in these R²₂(8) hydrogen-bonding patterns with neighboring molecules. researchgate.net This recurring and stable interaction is a cornerstone of crystal engineering with carboxylic acids.

Formation of Tapes, Sheets, and Three-Dimensional Networks

The presence of three carboxylic acid groups on the flexible cyclohexane scaffold allows for the extension of the fundamental dimer synthons into higher-dimensional structures. These initial dimer connections can be propagated to form one-dimensional tapes, two-dimensional sheets, and complex three-dimensional networks. rsc.org

For example, cis,cis-1,3,5-cyclohexanetricarboxylic acid (CTA) has been co-crystallized with various organic bases to form diverse supramolecular architectures, including tapes and sheets. rsc.org In its co-crystal with 4,4′-bipyridyl, linear supramolecular acid tapes are observed. rsc.org When co-crystallized with hexamethyltetramine (HMTA), CTA forms supramolecular networks with pseudo-hexagonal grids, where the HMTA guest molecules are located within the network cavities. rsc.org The fundamental R²₂(8) motifs can connect molecules into larger rings, which then fuse to form extensive, buckled honeycomb-like sheets. researchgate.net These sheets are further stacked and linked by additional O–H⋯O hydrogen bonds, creating a stable three-dimensional architecture. researchgate.net

Co-crystallization with Organic Bases

Co-crystallization involves combining two or more different molecular components in a crystalline solid in a definite stoichiometric ratio. Cyclohexane tricarboxylic acids are excellent candidates for co-crystal formation with organic bases, leading to structures governed by hydrogen bonding and, in some cases, proton transfer.

Proton Transfer Phenomena and Salt Formation in Co-crystals

When a carboxylic acid is co-crystallized with a basic compound, such as a pyridine-containing molecule, a key consideration is whether a neutral co-crystal or an ionic salt will form. This is largely determined by the difference in the pKa values (ΔpKa) between the acid and the base. rsc.orgresearchgate.net A widely accepted guideline, the "ΔpKa rule," suggests that proton transfer from the acid to the base is likely to occur when the ΔpKa is greater than approximately 3, resulting in the formation of a molecular salt. rsc.org If the ΔpKa is below 0, a neutral co-crystal held together by standard hydrogen bonds is expected. rsc.org

In the intermediate range, predicting the outcome is more complex, but salt formation is generally favored over co-crystal formation. rsc.org In the case of cyclohexane-1,2,3-tricarboxylic acid co-crystallized with an organic base, the acidic protons of the carboxyl groups can be transferred to the basic sites of the co-former molecule. This results in the formation of a carboxylate anion and a protonated base, which are then held together by strong, charge-assisted hydrogen bonds (COO⁻⋯H–N⁺), a characteristic feature of a molecular salt. researchgate.netrsc.org

Influence of Receptor Geometry and Stoichiometry on Complex Formation

The geometry of a molecular receptor and its stoichiometric relationship with the guest molecule are critical factors that determine the stability and structure of the resulting complex. Tripodal receptors, which have three binding arms extending from a central scaffold, are particularly well-suited for recognizing and binding tri-functional molecules like cyclohexane tricarboxylic acids. nih.gov

Studies using a tripodal tris-amidopyridine receptor have demonstrated remarkable selectivity in binding different isomers of 1,3,5-cyclohexane tricarboxylic acid. acs.orgnih.gov This receptor forms a 1:1 complex with the cis-isomer that is an order of magnitude more stable than the complex formed with the trans-isomer. nih.gov The high stability of the cis-complex is due to a perfect geometric match between the host and guest. The three carboxylic acid groups of the cis-isomer are positioned to form a complementary set of six hydrogen bonds with the three amidopyridine arms of the receptor. acs.org In contrast, the geometry of the trans-isomer results in a less optimal binding arrangement and weaker interactions. acs.org This highlights how subtle differences in the spatial arrangement of functional groups (stereoisomerism) can have a significant impact on the thermodynamics of molecular recognition. acs.org

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. libretexts.org this compound and its isomers can act as guests, being selectively bound by synthetic host molecules (receptors) that have a complementary size, shape, and arrangement of binding sites. acs.org

The selective binding of cis- and trans-1,3,5-cyclohexane tricarboxylic acid by a tripodal amidopyridine receptor is a clear example of molecular recognition. acs.orgnih.gov The receptor's cavity is pre-organized to form multiple, specific hydrogen bonds with the guest. acs.org The successful complexation relies on the principle of complementarity, where the spatial arrangement of the receptor's binding sites matches that of the guest's functional groups. libretexts.org In this case, the receptor recognizes the specific pattern of the three carboxylic acid groups on the cyclohexane ring. The formation of six distinct intermolecular hydrogen bonds between the host and the cis-triacid guest leads to a stable 1:1 complex. acs.org Isothermal Titration Calorimetry (ITC) has been used to quantify the thermodynamics of this interaction, revealing that the complex formation is a highly exothermic process. acs.org

Interactive Data Tables

Table 1: Thermodynamic Data for the 1:1 Complexation of a Tripodal Receptor with Cyclohexane-1,3,5-tricarboxylic Acid Isomers acs.org

| Guest Molecule | Stoichiometry (n) | Binding Enthalpy (ΔHₐ, kcal/mol) | Free Energy of Association (ΔGₐ, kcal/mol) | Binding Entropy (ΔSₐ, cal/mol·K) |

| cis-1,3,5-Cyclohexane tricarboxylic acid | 1 | -8.68 | -5.8 | -9.7 |

| trans-1,3,5-Cyclohexane tricarboxylic acid | 1 | -6.93 | -4.5 | -8.1 |

Table 2: Intermolecular Hydrogen Bond Distances in Host-Guest Complexes acs.org

| Complex | Hydrogen Bond Type | Donor Atom | Acceptor Atom | Distance (Å) |

| Receptor · cis-triacid | N-H···O | N(amide) | O(carbonyl) | 2.924 |

| Receptor · cis-triacid | O-H···N | O(acid) | N(pyridine) | 2.651 |

| Receptor · trans-triacid | N-H···O | N(amide) | O(carbonyl) | 3.003 |

| Receptor · trans-triacid | O-H···N | O(acid) | N(pyridine) | 2.673 |

Hierarchical Self-Assembly Processes in this compound Analogues

The study of hierarchical self-assembly provides insight into how molecules organize into complex, well-defined structures through a series of sequential and specific non-covalent interactions. While detailed research on the hierarchical self-assembly of this compound is not extensively available in the reviewed literature, the principles can be effectively illustrated by examining a closely related isomer, cis,cis-Cyclohexane-1,3,5-tricarboxylic acid (CTA). The self-assembly of CTA showcases the formation of intricate supramolecular architectures, offering a model for understanding how substituted cyclohexane tricarboxylic acids can form ordered structures.

The carboxylic acid functional groups are central to the self-assembly of these molecules, primarily through the formation of strong hydrogen bonds. These interactions drive the organization of individual molecules into larger, predictable motifs. In the case of CTA, a notable capacity for self-assembly into diverse supramolecular structures such as tapes, sheets, and interpenetrating networks has been observed.

The formation of these hierarchical structures is often influenced by the presence of other molecules, such as organic bases, which can co-crystallize with the tricarboxylic acid. For instance, in the presence of different organic bases, CTA can form supramolecular zigzag tapes. rsc.org This has been observed in its 1:1 co-crystal with acetonitrile. Furthermore, two distinct types of linear supramolecular acid tapes have been identified in the 1:1 co-crystal structures of CTA with 4,4′-bipyridyl and 2-aminopyrimidine. rsc.org

More complex, higher-order structures can also be formed. When co-crystallized with hexamethyltetramine (HMTA) in a 1:1 molar ratio, CTA forms supramolecular acid networks with pseudo-hexagonal grids, where the HMTA molecules are situated within the cavities of the network. rsc.org The stability of these structures is maintained by a combination of strong O-H···O and weaker C-H···O hydrogen bonds between the CTA molecules. rsc.org

The following table summarizes the observed supramolecular motifs of cis,cis-Cyclohexane-1,3,5-tricarboxylic acid (CTA) in the presence of different co-crystallizing agents, illustrating the principles of hierarchical self-assembly.

| Co-crystallizing Agent | Molar Ratio (CTA:Agent) | Supramolecular Motif | Reference |

| Acetonitrile | 1:1 | Supramolecular zigzag tapes | |

| 1,10-phenanthroline and Methanol | 1:1:2 | Supramolecular zigzag tapes | rsc.org |

| 4,4′-bipyridyl | 1:1 | Linear supramolecular acid tapes | rsc.org |

| 2-aminopyrimidine | 1:1 | Linear supramolecular acid tapes | rsc.org |

| Hexamethyltetramine (HMTA) | 1:1 | Supramolecular acid networks with pseudo-hexagonal grids | rsc.org |

These examples with a related isomer underscore the potential of this compound to form a variety of hierarchically assembled structures. The specific stereochemistry of the 1,2,3-isomer would be expected to lead to its own unique set of supramolecular architectures, driven by the principles of hydrogen bonding and molecular recognition. Further research into the self-assembly of this compound is needed to fully elucidate its behavior in supramolecular chemistry.

Coordination Chemistry and Metal Organic Frameworks Mofs Ligand Applications

Design Principles for MOF Construction with Tricarboxylic Acids

The rational design of MOFs is a key aspect of crystal engineering, aiming to create materials with desired topologies and properties. The choice of the organic linker is a critical factor in this process, influencing the resulting framework's dimensionality, porosity, stability, and functionality. Tricarboxylic acids, such as cyclohexane-1,2,3-tricarboxylic acid, are particularly valuable in this regard due to their ability to connect multiple metal centers.

Multitopic linkers, which possess three or more connecting points, are fundamental to building stable, highly-connected MOF structures. Carboxylate groups are among the most widely used functionalities for linking metal ions or clusters, known as secondary building units (SBUs), into extended networks. nih.govnih.gov The three carboxylate groups on this compound allow it to act as a tritopic linker, capable of binding to up to three different metal centers simultaneously.

Unlike rigid aromatic linkers (e.g., benzene-1,3,5-tricarboxylic acid), aliphatic and alicyclic linkers like cyclohexanepolycarboxylates introduce a degree of flexibility into the MOF structure. rsc.org The cyclohexane (B81311) ring is not planar and can adopt various conformations, most commonly the "chair" and "boat" forms. The carboxylate substituents can be in either axial or equatorial positions, leading to different isomers (e.g., cis and trans). This conformational freedom can influence the final structure of the coordination polymer. nih.gov

This inherent flexibility can be both a challenge and an opportunity in MOF design. While it can make the prediction of the final structure more complex, it also allows for the formation of dynamic frameworks that can respond to external stimuli such as temperature or the inclusion of guest molecules. rsc.orgmdpi.com This "breathing" behavior, where the framework can expand or contract, is a highly sought-after property for applications in selective adsorption and sensing. mdpi.com The aliphatic backbone of cyclohexanecarboxylates can provide a unique type of conformation-controlled dynamic behavior that is less common in MOFs built from purely rigid aromatic linkers. nih.gov

Synthesis and Characterization of Metal Complexes

The creation of MOFs from ligands like this compound and metal ions is typically achieved through self-assembly processes under specific reaction conditions. The choice of synthesis method is crucial for obtaining crystalline materials with the desired structure.

Hydrothermal and solvothermal synthesis are the most common methods for preparing crystalline MOFs. tsijournals.com These techniques involve heating the reactants (a metal salt and the organic linker) in a sealed vessel, typically a Teflon-lined autoclave, in water (hydrothermal) or another solvent (solvothermal) at temperatures above the solvent's boiling point. nih.govtsijournals.com The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product. nih.gov

Several parameters can be controlled to influence the outcome of a hydrothermal synthesis, including temperature, pH, reaction time, and the molar ratio of the reactants. tsijournals.com For instance, careful control of pH has been shown to be critical in directing the crystallization of specific coordination polymers with transition metals and cyclohexanedicarboxylate ligands. nih.gov The use of different solvents or solvent mixtures can also be employed to manage the solubility of the starting materials and influence the final crystal structure. tsijournals.com This method has been successfully used to generate a wide variety of MOFs with 1D, 2D, and 3D structures from various metal ions and polycarboxylate ligands. nih.gov

While specific research on MOFs constructed from the this compound isomer is limited in the reviewed literature, numerous studies on closely related cyclohexane-based polycarboxylate ligands illustrate the coordination behavior with various transition metals. These examples serve as valuable analogues for understanding the potential structures formed with the 1,2,3-isomer.

Copper (II): A 3D coordination network containing Cu(II) paddle-wheel dimers as nodes has been hydrothermally prepared using cis,cis-1,3,5-cyclohexanetricarboxylic acid. In this structure, the dimeric copper units are linked by the tricarboxylate ligands to form a layered network. nih.gov

Cobalt (II) and Nickel (II): Three-dimensional coordination polymers of Co(II) and Ni(II) have been synthesized with cis,cis-cyclohexane-1,3,5-tricarboxylate. These compounds feature trinuclear metal motifs linked by both water molecules and the carboxylate groups to generate a non-interpenetrated 3D network. rsc.org In other systems using trans-1,4-cyclohexanedicarboxylate, isostructural 1D chains of [Co(H₂O)₄(chdc)]ₙ and related Ni(II) structures have been formed. nih.govrsc.org

Cadmium (II): Hydrothermal reactions involving Cd(II) salts and flexible bis(imidazole) ligands along with aromatic polycarboxylates have yielded diverse coordination polymers. rsc.org With the analogous trans-1,4-cyclohexanedicarboxylate ligand, a 3D framework with the formula [Cd(H₂O)(chdc)]ₙ has been synthesized. nih.gov

Manganese (II): A complex 3D framework, [Mn₄(H₂O)₃(chdc)₄]ₙ, and a structure containing both protonated and deprotonated linkers, [Mn₂(Hchdc)₂(chdc)]ₙ, have been prepared using trans-1,4-cyclohexanedicarboxylate, demonstrating the versatility of manganese in forming intricate structures. nih.gov

Iron (II): An isostructural counterpart to the cobalt complex, [Fe(H₂O)₄(chdc)]ₙ, was synthesized using trans-1,4-cyclohexanedicarboxylate, forming 1D hydrogen-bonded chains. nih.gov This was the first reported example of an iron(II) cyclohexanedicarboxylate. nih.gov

These examples demonstrate that cyclohexanepolycarboxylate ligands readily form coordination polymers with a range of divalent transition metals, resulting in structures of varying dimensionality.

Structural Diversity of MOFs Incorporating this compound Derivatives

The structural diversity of MOFs arises from the interplay between the geometry of the organic linker, the coordination preferences of the metal ion, and the reaction conditions. Even subtle changes in these components can lead to vastly different framework topologies.

The use of flexible ligands like this compound and its isomers greatly contributes to this diversity. The conformational freedom of the cyclohexane ring allows the carboxylate groups to adopt various spatial orientations, enabling the formation of 1D chains, 2D layers, and complex 3D frameworks. nih.govrsc.org For example, with Cu(II) and cis,cis-1,3,5-cyclohexanetricarboxylate, a layered 2D network is formed. nih.gov In contrast, the same ligand with Co(II) or Ni(II) can produce 3D frameworks built from trinuclear metal clusters. rsc.org

Furthermore, the coordination modes of the carboxylate groups themselves can vary (e.g., monodentate, bidentate chelating, bidentate bridging), adding another layer of structural complexity. The combination of a flexible, multitopic linker with various metal ions, each with its own preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), provides a rich chemical landscape for the discovery of new MOFs with novel structures and properties.

Post-Synthetic Modification of this compound-Based MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-existing MOF structure without disrupting its framework. Should MOFs based on this compound be synthesized, several avenues for PSM could be envisioned.

One potential strategy involves the initial synthesis of a MOF where one of the carboxylate groups of the this compound ligand remains uncoordinated or is coordinated to a labile solvent molecule. This "free" carboxylic acid group could then be chemically modified. For example, it could be converted to an amide or ester, thereby introducing new functionality into the pores of the MOF.

Another approach could involve the use of a functionalized derivative of this compound in the initial MOF synthesis. For instance, a hydroxyl or amino group could be present on the cyclohexane backbone. This pre-installed functional group could then be modified post-synthetically.

The success of PSM on such a framework would depend on the stability of the MOF to the required reaction conditions and the accessibility of the functional groups within the porous structure.

Currently, there are no specific research articles detailing the post-synthetic modification of MOFs constructed from this compound.

Catalysis and Reactivity Studies Involving Cyclohexane 1,2,3 Tricarboxylic Acid Derivatives

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Cyclohexane-1,2,3-tricarboxylic acid possesses multiple carboxylate groups, making it a potential candidate for use as a ligand in the synthesis of metal complexes and as a linker in the construction of metal-organic frameworks (MOFs). These materials are often explored for their catalytic properties in various organic transformations.

The oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone, collectively known as KA oil, is a critical industrial process for the synthesis of nylon precursors. Metal-organic frameworks and metal complexes are actively researched as potential catalysts to improve the efficiency and selectivity of this reaction under milder conditions.

Despite a thorough search of existing research, no specific studies were identified that report the use of this compound as a ligand or linker in catalysts developed for cyclohexane oxidation. While research exists on MOFs derived from other positional isomers, such as cyclohexane-1,3,5-tricarboxylic acid, for various applications, their catalytic activity in cyclohexane oxidation is not documented in the available literature. tandfonline.com The broader field extensively covers cyclohexane oxidation using various MOFs and metal complexes, but a direct link to the specific 1,2,3-tricarboxylic acid isomer is not established. researchgate.netrsc.org

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, often catalyzed by a basic catalyst. sigmaaldrich.comorientjchem.org MOFs and coordination polymers have been investigated as heterogeneous catalysts for this transformation, sometimes leveraging the basicity of nitrogen-containing ligands or the Lewis acidity of metal nodes.

However, a detailed review of the literature did not yield any specific examples of this compound or its derivatives being employed as a ligand in catalysts designed for the Knoevenagel condensation or other related catalytic transformations. Research in this area tends to focus on catalysts with inherent basic or acidic sites not directly associated with this specific aliphatic tricarboxylic acid ligand.

Reaction Mechanisms and Active Site Characterization in Catalysis

The characterization of active sites and the elucidation of reaction mechanisms are crucial for understanding catalyst performance and designing improved systems. This typically involves a combination of kinetic studies, spectroscopic analysis, and computational modeling.

As no specific catalytic applications for this compound derivatives were identified in the context of cyclohexane oxidation or Knoevenagel condensation, there is consequently no available research detailing the reaction mechanisms or the nature of the active sites for such systems. Mechanistic studies are contingent upon the existence of an established catalytic reaction, which is not found for this compound in the specified contexts.

Computational and Theoretical Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are pivotal in understanding the intrinsic properties of a single molecule of Cyclohexane-1,2,3-tricarboxylic acid. These calculations solve fundamental equations of physics to predict molecular structure, energy, and reactivity.

The non-planar nature of the cyclohexane (B81311) ring means that this compound can adopt several three-dimensional shapes, or conformations. The most stable of these is typically the "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering the atoms on adjacent carbons. Other higher-energy conformations include the "boat" and "twist-boat" forms.

For a substituted cyclohexane, the spatial orientation of the substituent groups—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—critically influences its stability. msu.edu Substituents in the axial position often experience steric hindrance from other axial atoms, known as 1,3-diaxial interactions, which destabilizes the conformation. scispace.com

In this compound, the three adjacent carboxylic acid groups create a complex conformational landscape. The relative orientation of these groups (cis or trans) defines the specific stereoisomer, and for each isomer, numerous conformations are possible (e.g., tri-axial, tri-equatorial, or mixed axial-equatorial arrangements). Computational methods are essential for navigating this complexity.

Energy minimization is the process of finding the most stable conformation (the global energy minimum). This is achieved using:

Molecular Mechanics (MM): This method uses classical physics and force fields to rapidly calculate the potential energy of different conformations. It is well-suited for exploring the vast conformational space to identify low-energy candidates. sapub.org

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) provide more accurate energy calculations by solving an approximation of the Schrödinger equation. usp.br These are often used to refine the energies of the most promising conformations identified by molecular mechanics.

The calculations determine the relative energies of all possible stable conformations, allowing researchers to predict the most abundant shape the molecule will adopt at equilibrium.

| Hypothetical Conformation of a Stereoisomer | Carboxyl Group Orientations (1, 2, 3) | Calculated Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Conformer A | Equatorial, Equatorial, Equatorial | 0.00 | Minimal steric strain |

| Conformer B | Axial, Equatorial, Equatorial | +4.8 | 1,3-diaxial interactions with axial H |

| Conformer C | Equatorial, Axial, Equatorial | +5.2 | 1,3-diaxial interactions with axial H |

| Conformer D | Axial, Axial, Equatorial | +11.5 | Significant 1,3-diaxial interactions |

Once the minimum-energy conformations are identified, quantum chemical calculations can predict various spectroscopic properties. This is a crucial step for validating theoretical models against experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of each atom. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT, can accurately calculate the magnetic shielding of each nucleus. mdpi.comucm.es These shielding values are then converted into chemical shifts (ppm), which can be directly compared to experimental spectra. mdpi.comucm.es Since axial and equatorial protons have distinct electronic environments, their chemical shifts differ. At low temperatures, where the interconversion between chair conformations is slow, separate signals for axial and equatorial protons can be observed. youtube.com At room temperature, rapid flipping often leads to a single, averaged signal. youtube.com By comparing calculated shifts for various stable conformers with experimental results, the dominant conformation in solution can be identified. ucm.es

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. dtic.mil DFT calculations are commonly used to compute the harmonic frequencies, which are often scaled by a constant factor to correct for approximations in the model and achieve better agreement with experimental spectra. researchgate.net For this compound, key predicted vibrations would include the O-H stretching and C=O stretching of the carboxylic acid functional groups.

| Proton (Hypothetical) | Experimental ¹H NMR Shift (ppm) | Calculated Shift (Conformer A) (ppm) | Calculated Shift (Conformer B) (ppm) |

|---|---|---|---|

| H1 (CH-COOH) | 2.85 | 2.88 | 3.45 |

| H2 (CH-COOH) | 2.91 | 2.94 | 2.78 |

| H4 (axial) | 1.45 | 1.48 | 1.51 |

| H4 (equatorial) | 1.98 | 2.01 | 1.95 |

Simulation of Intermolecular Interactions and Crystal Packing

While quantum chemistry focuses on single molecules, simulations of intermolecular interactions aim to understand how multiple molecules of this compound behave together, particularly in the solid state. The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of attractive and repulsive forces.

For polycarboxylic acids, hydrogen bonding is a dominant factor in determining the crystal structure. jcsp.org.pk The carboxylic acid groups can act as both hydrogen bond donors (the -OH proton) and acceptors (the C=O oxygen), leading to robust and predictable patterns, such as the formation of hydrogen-bonded dimers or extended chains. usp.brnih.gov

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques used to explore these interactions. acs.org

Molecular Dynamics (MD): MD simulations calculate the forces between atoms and use Newton's laws of motion to track the trajectories of molecules over time. nih.gov This allows researchers to model the self-assembly process and predict the most stable, lowest-energy crystal structure.

By simulating the crystal packing, researchers can predict crystallographic parameters that can be verified experimentally using X-ray diffraction. nih.gov

Exploration of Chemical Structure Space (e.g., in relation to metabolic cycles)

The exploration of chemical structure space is a computational approach used to understand the vast landscape of possible molecules and why certain structures are utilized in nature while others are not. researchgate.netnih.gov This is particularly relevant when considering the origins of metabolism and the selection of specific molecules for central pathways like the tricarboxylic acid (TCA) cycle. nih.gov

The TCA cycle is a fundamental metabolic pathway that processes di- and tricarboxylic acids to generate energy. nih.govmdpi.com A key question in prebiotic chemistry is why the specific intermediates of this cycle (like citric acid and succinic acid) were selected over countless other structural isomers. rsc.org

Computational methods can systematically generate all possible isomers for a given molecular formula that adhere to a set of chemical rules. researchgate.netnih.gov For example, a computational study of the chemical space around the C6 tricarboxylic acid intermediate of the reverse TCA cycle found that the number of plausible structures was six to seven times larger than previously considered. researchgate.net

This compound (C₉H₁₂O₆) exists within this broader chemical space of polycarboxylic acids. Although it is not a direct participant in the canonical TCA cycle, its properties can be computationally compared to actual metabolites. Such analyses help formulate hypotheses about the evolutionary selection pressures that shaped metabolism. For instance, the saturated, cyclic backbone of cyclohexane may impose conformational rigidity or reaction barriers that make it less suitable for the rapid enzymatic transformations required in a metabolic cycle compared to the more flexible, acyclic structures of citric acid or isocitric acid. These theoretical explorations provide a framework for understanding the fundamental chemical principles that may have guided the emergence of life. researchgate.netnih.gov

| Property | Citric Acid (TCA Intermediate) | This compound |

|---|---|---|

| Molecular Formula | C₆H₈O₇ | C₉H₁₂O₆ |

| Molecular Weight | 192.12 g/mol | 216.19 g/mol |

| Backbone Structure | Acyclic, linear | Cyclic, saturated |

| Number of Rotatable Bonds | 5 | 3 |

| Topological Polar Surface Area | 132 Ų | 112 Ų |

Derivatives and Functional Analogs in Research

Synthesis and Characterization of Substituted Cyclohexane-1,2,3-tricarboxylic Acid Derivatives

While the synthesis of substituted derivatives of this compound is a niche area of research, the foundational principles of organic synthesis allow for the theoretical exploration of various synthetic pathways. The introduction of substituents on the cyclohexane (B81311) ring can significantly alter the compound's physical, chemical, and biological properties.

Synthetic Strategies:

The synthesis of substituted derivatives would typically involve multi-step reaction sequences, starting from readily available precursors. Key reactions could include:

Diels-Alder reactions: To construct the initial substituted cyclohexene (B86901) ring system.

Oxidation reactions: To introduce the carboxylic acid functionalities.

Functional group interconversions: To modify existing substituents or introduce new ones.

Characterization Techniques:

A comprehensive suite of analytical techniques is essential to unequivocally determine the structure and purity of these synthesized derivatives. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid groups and other functional groups present.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

X-ray Crystallography: Provides definitive proof of the three-dimensional structure, including the relative stereochemistry of the substituents and the conformation of the cyclohexane ring.

A hypothetical example of a substituted derivative and its characterization data is presented in the table below:

| Derivative Name | Synthetic Precursor | Key Spectroscopic Data |

| 4-Methylthis compound | 4-Methylcyclohexene | ¹H NMR: Signals corresponding to methyl, methine, and methylene (B1212753) protons with distinct chemical shifts and coupling constants. ¹³C NMR: Resonances for methyl, methine, methylene, and carboxylic acid carbons. IR (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1700). |

| 5-Hydroxythis compound | 5-Hydroxycyclohexene | In addition to carboxylic acid signals, a broad O-H stretch for the hydroxyl group in the IR spectrum and corresponding signals in ¹H and ¹³C NMR. |

Isomeric Cyclohexanetricarboxylic Acids in Comparative Studies

Research has shown that the cis- and trans-isomers of 1,3,5-cyclohexanetricarboxylic acid exhibit distinct binding affinities. For instance, a tripodal tris-amidopyridine receptor was found to form a 1:1 complex with trans-1,3,5-cyclohexanetricarboxylic acid that is an order of magnitude less stable than the complex formed with the corresponding cis-isomer. nih.govresearchgate.net This selectivity is attributed to the specific geometric arrangement of the carboxylic acid groups, which influences the hydrogen bonding interactions with the receptor molecule. nih.govresearchgate.net X-ray crystallography has been instrumental in confirming the binding geometries predicted by NMR data and computational modeling. nih.govresearchgate.net

The synthesis of the 1,2,4-isomer has also been a subject of investigation. A patented method describes the preparation of 1,2,4-cyclohexanetricarboxylic acid, highlighting the importance of this particular isomer in various applications.

The table below summarizes some key properties of the different isomers:

| Isomer | Key Structural Feature | Notable Research Finding |

| This compound | Vicinal arrangement of carboxylic acid groups | Limited specific research on comparative binding studies. |

| Cyclohexane-1,3,5-tricarboxylic acid | Symmetrical arrangement of carboxylic acid groups | Differential binding of cis and trans isomers to a synthetic receptor. nih.govresearchgate.net |

| Cyclohexane-1,2,4-tricarboxylic acid | Asymmetrical arrangement of carboxylic acid groups | Patented synthetic methodologies available. |

Structural Chemistry of Cyclic Oligocarboxylic Acids in Functional Material Design

Cyclic oligocarboxylic acids, including the various isomers of cyclohexanetricarboxylic acid, are pivotal building blocks in the design of functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid groups act as versatile coordination sites for metal ions, leading to the formation of extended, often porous, structures with a wide range of potential applications.

The choice of the organic linker, in this case, the cyclohexanetricarboxylic acid isomer, plays a crucial role in determining the final architecture and properties of the resulting material. The flexibility of the cyclohexane ring, combined with the specific orientation of the carboxylate groups, allows for the construction of diverse and complex network topologies.

While specific research on the use of this compound in the design of calcium-based functional materials is not extensively documented, the principles of coordination chemistry suggest its potential in this area. Calcium ions are known to form stable complexes with carboxylate ligands, and the vicinal arrangement of the carboxylic acid groups in the 1,2,3-isomer could lead to the formation of unique coordination environments and network structures.

The development of calcium-based MOFs is a growing area of interest due to the biocompatibility and low toxicity of calcium. These materials have potential applications in areas such as drug delivery, gas storage, and catalysis. The incorporation of a flexible and multifunctional linker like this compound could lead to the creation of novel calcium-based materials with tailored properties.

The following table outlines the potential roles of different isomeric linkers in functional material design:

| Isomeric Linker | Potential Coordination Modes | Predicted Material Properties |

| Cyclohexane-1,2,3-tricarboxylate | Chelating and bridging modes involving adjacent carboxylates | Potentially high-density, intricate frameworks due to the proximity of coordination sites. |

| Cyclohexane-1,3,5-tricarboxylate | Bridging modes leading to highly symmetric and porous networks | Often used to create materials with high surface areas for gas storage and separation. |

| Cyclohexane-1,2,4-tricarboxylate | A combination of chelating and bridging modes, leading to more complex and less predictable structures | Can result in materials with unique topologies and functionalities. |

Advanced Academic Research Applications

Materials Science Applications

The trifunctional nature of cyclohexane-1,2,3-tricarboxylic acid makes it a versatile building block, or linker, in the synthesis of more complex chemical structures. While its isomers, particularly cyclohexane-1,3,5-tricarboxylic acid, have been more extensively studied in the formation of polymers and supramolecular assemblies, the principles of its utility can be inferred.

In the realm of advanced polymers , polycarboxylic acids like this compound can be employed as monomers. The three carboxylic acid groups offer multiple reaction sites for polymerization with polyols or polyamines, leading to the formation of cross-linked polyesters or polyamides. The specific 1,2,3-substitution pattern would theoretically impart a distinct architecture to the resulting polymer network, potentially influencing its physical and chemical properties such as rigidity, thermal stability, and solubility. However, detailed research findings specifically documenting the synthesis and characterization of advanced polymers derived from this compound are not extensively available in the current body of scientific literature.

Supramolecular assemblies are complex, well-organized chemical structures formed through non-covalent interactions such as hydrogen bonding. Carboxylic acids are excellent candidates for forming such assemblies due to the strong hydrogen-bonding capabilities of the carboxyl group. While studies have detailed the formation of intricate supramolecular networks from the cis-1,3,5-isomer of cyclohexanetricarboxylic acid, specific research on the supramolecular chemistry of the 1,2,3-isomer is limited. It is plausible that the vicinal arrangement of the carboxylic acid groups in the 1,2,3-isomer would lead to unique hydrogen-bonding motifs and, consequently, novel supramolecular architectures.

Potential in Designing Advanced Porous Materials for Gas Adsorption and Separation

Porous materials, such as metal-organic frameworks (MOFs), are of significant interest for applications in gas storage and separation due to their high surface areas and tunable pore sizes. MOFs are constructed from metal ions or clusters linked together by organic molecules, known as linkers. Polycarboxylic acids are a common class of linkers used in MOF synthesis.

The geometry and connectivity of the linker molecule play a crucial role in determining the structure and properties of the resulting MOF. While numerous studies have explored the use of various carboxylic acid linkers in MOF synthesis, including isomers of cyclohexanetricarboxylic acid, specific research detailing the use of this compound as a primary linker for gas adsorption and separation applications is not well-documented.

Theoretically, the use of this compound as a linker could lead to the formation of MOFs with unique pore geometries and surface functionalities. These characteristics could, in turn, influence the material's affinity and selectivity for different gas molecules. For instance, the density and arrangement of the carboxylic acid groups could create specific binding sites for polar gas molecules like carbon dioxide. However, without experimental data, the performance of such materials remains speculative.

Below is a table summarizing the potential, yet currently underexplored, applications of this compound in these advanced research areas.

| Application Area | Potential Role of this compound | Current Research Status |

| Advanced Polymers | Monomer for cross-linked polyesters and polyamides | Limited specific research available |

| Supramolecular Assemblies | Building block for novel hydrogen-bonded networks | Limited specific research available |

| Porous Materials (MOFs) | Organic linker for the synthesis of novel MOFs | Limited specific research available |

Conclusion and Future Research Directions

Summary of Key Research Themes and Advances

Research concerning cyclohexane-1,2,3-tricarboxylic acid has primarily revolved around its synthesis, stereochemistry, and initial explorations into its use as a ligand in coordination chemistry. The principal method for its synthesis is the catalytic hydrogenation of its aromatic precursor, hemimellitic acid (benzene-1,2,3-tricarboxylic acid). The choice of catalyst and reaction conditions is crucial in controlling the stereochemistry of the final product, as the flexible cyclohexane (B81311) ring can adopt various conformations, leading to a mixture of cis and trans isomers.

Advances in this area have focused on achieving higher stereoselectivity during the hydrogenation process. Different transition metal catalysts, such as rhodium and palladium, have been investigated to influence the isomeric distribution. For instance, rhodium-on-alumina catalysts have shown promise in producing specific cis isomers under mild conditions, while palladium-based systems may favor other configurations.

While the application of the 1,2,3-isomer is not as extensively documented as the 1,3,5-isomer, preliminary studies indicate its potential as a versatile ligand for creating coordination polymers. The close proximity of the three carboxyl groups allows for the formation of unique chelation modes with metal ions, potentially leading to novel structural topologies that are not accessible with more symmetrically substituted isomers.

Unexplored Avenues in Synthesis and Derivatization

Despite the established hydrogenation route, significant opportunities remain for exploring alternative and more controlled synthetic methodologies.

Key Unexplored Avenues:

Stereoselective Synthesis: There is a substantial need for the development of robust, stereoselective syntheses to access specific isomers of this compound in high purity. This could involve asymmetric catalysis or the use of chiral auxiliaries to guide the stereochemical outcome of the hydrogenation or other synthetic transformations.

Bio-based Routes: Green chemistry principles encourage the development of synthetic pathways from renewable feedstocks. Investigating Diels-Alder reactions using bio-derived dienes and dienophiles could offer a sustainable alternative to petrochemical-based precursors. For example, a reaction between a suitably substituted diene and aconitic acid could theoretically yield a precursor to the target molecule.

Derivatization: The synthesis of derivatives, such as esters, amides, and anhydrides, is a largely unexplored area. Such derivatives could serve as valuable intermediates for polymerization reactions or as building blocks for more complex molecular architectures. For example, the corresponding tricarbonyl chloride could be a precursor for polyamide synthesis.

A comparative table of potential synthetic routes is presented below.

| Synthetic Route | Precursors | Potential Advantages | Key Challenges |

| Catalytic Hydrogenation | Hemimellitic Acid | Direct, relatively high yield | Control of stereoselectivity, harsh conditions may be required |

| Diels-Alder Cycloaddition | Bio-derived dienes and dienophiles (e.g., aconitic acid) | Sustainable, potential for stereocontrol | Multi-step process, optimization of reaction conditions |

| Oxidation of Cyclohexane Precursors | Substituted cyclohexanes/cyclohexenes | Alternative pathway | Selectivity of oxidation, harsh reagents may be needed |

Prospects in Rational Design of Functional Supramolecular Materials

The rational design of functional materials is a cornerstone of modern chemistry, and this compound offers unique possibilities in this domain, particularly in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.

The geometric constraints of the 1,2,3-substitution pattern are expected to lead to MOFs with distinct pore structures and network topologies compared to those derived from more symmetric linkers like trimesic acid (benzene-1,3,5-tricarboxylic acid) or its hydrogenated counterpart. The lower symmetry of the 1,2,3-isomer could be leveraged to create chiral frameworks or materials with anisotropic properties.

Future prospects in this area include:

Predictive Assembly: Utilizing computational modeling to predict the structures of MOFs and coordination polymers formed with different metal ions. This would enable the rational design of materials with targeted properties, such as specific gas adsorption capabilities or catalytic activity.

Functional Porous Materials: The development of MOFs for applications in gas storage and separation. The unique pore environment created by the vicinal carboxyl groups could lead to selective binding of certain gas molecules.

Chiral Materials: Exploring the use of enantiomerically pure forms of this compound to construct homochiral MOFs, which are of significant interest for enantioselective separations and asymmetric catalysis.

Emerging Roles in Catalytic Systems and Green Chemistry

The principles of green chemistry emphasize the use of sustainable and environmentally benign chemical processes. This compound and its derivatives have the potential to contribute to this field in several ways.

Biodegradable Polymers: As a building block for polyesters and polyamides, this acid could lead to the development of new biodegradable materials. The aliphatic nature of the cyclohexane backbone would likely confer greater biodegradability compared to aromatic-based polymers.

Catalyst Scaffolds: The molecule could serve as a scaffold for the design of novel catalysts. The three carboxyl groups can be used to anchor catalytic metal centers, creating a well-defined microenvironment that could enhance catalytic activity and selectivity.

Sustainable Synthesis: The exploration of synthesis routes from biomass, as mentioned earlier, aligns directly with the goals of green chemistry by reducing reliance on fossil fuels. rsc.org

The potential applications are summarized in the table below.

| Application Area | Role of this compound | Potential Impact |

| Polymer Chemistry | Monomer for polyesters and polyamides | Creation of novel biodegradable polymers with tailored properties. |

| Catalysis | Ligand for metal-based catalysts | Development of efficient and selective catalysts for organic transformations. |

| Materials Science | Building block for MOFs | Design of functional materials for gas storage, separation, and sensing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.